
5,12-Dihydrotetracen-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dihydrotetracen-5-OL is an organic compound with the molecular formula C18H14O. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon.
Métodos De Preparación
The synthesis of 5,12-Dihydrotetracen-5-OL typically involves the reduction of tetracene derivatives. One common method is the catalytic hydrogenation of tetracene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
5,12-Dihydrotetracen-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized tetracene derivatives .
Aplicaciones Científicas De Investigación
5,12-Dihydrotetracen-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic areas.
Industry: this compound is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5,12-Dihydrotetracen-5-OL involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anti-cancer drugs .
In materials science, the compound’s electronic properties are exploited for the development of organic semiconductors. Its ability to transport charge efficiently makes it a valuable component in electronic devices .
Comparación Con Compuestos Similares
5,12-Dihydrotetracen-5-OL can be compared with other similar compounds, such as:
Tetracene: The parent compound of this compound, tetracene is a polycyclic aromatic hydrocarbon with similar electronic properties but lacks the hydroxyl group.
5,12-Dihydronaphthacene: Another derivative of tetracene, this compound has similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications .
Propiedades
Número CAS |
856208-24-7 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
5,12-dihydrotetracen-5-ol |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18-19H,10H2 |
Clave InChI |
NXGMXRHSTLVOMK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


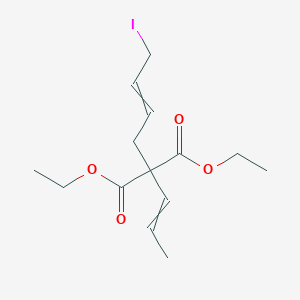
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
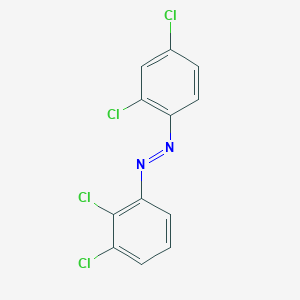
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
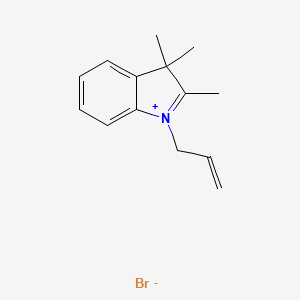
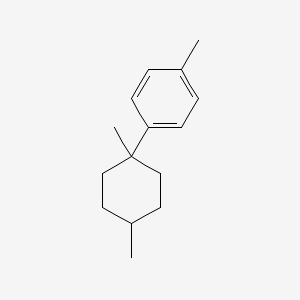
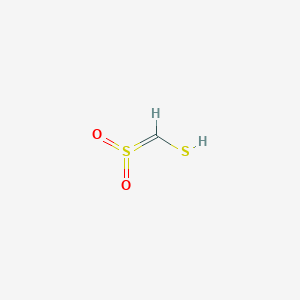
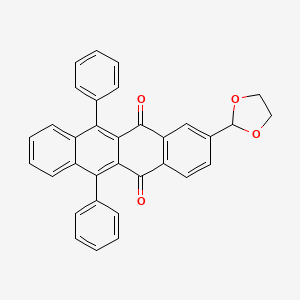
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
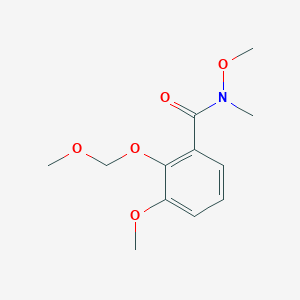
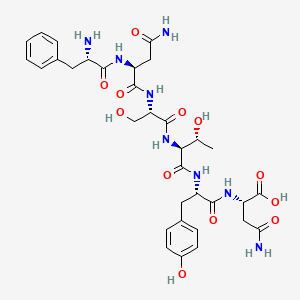
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
